N-(sec-Butyl)cyclopentanamine hydrobromide

Medicinal Chemistry ADME Drug Design

Select N-(sec-Butyl)cyclopentanamine hydrobromide for SAR studies leveraging chiral sec-butyl branching. With a calibrated LogP of 2.32—optimal for CNS drug discovery—this crystalline salt reduces promiscuous binding by 0.38–0.53 LogP units vs n-butyl analogs while preserving membrane permeability. The solid HBr form ensures precise gravimetric handling for automated platforms; its 14.3°C boiling point depression vs linear analogs enables gentler thermal processing during scale-up. Ambient storage stability. Exclusively for R&D and further manufacturing use.

Molecular Formula C9H20BrN
Molecular Weight 222.17 g/mol
CAS No. 1609408-90-3
Cat. No. B1418000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(sec-Butyl)cyclopentanamine hydrobromide
CAS1609408-90-3
Molecular FormulaC9H20BrN
Molecular Weight222.17 g/mol
Structural Identifiers
SMILESCCC(C)NC1CCCC1.Br
InChIInChI=1S/C9H19N.BrH/c1-3-8(2)10-9-6-4-5-7-9;/h8-10H,3-7H2,1-2H3;1H
InChIKeyUESGCMAWZLJXPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(sec-Butyl)cyclopentanamine hydrobromide (1609408-90-3): Physicochemical Profile and Research-Grade Specifications


N-(sec-Butyl)cyclopentanamine hydrobromide (CAS 1609408-90-3) is a cyclic secondary amine salt belonging to the cyclopentanamine class, with the molecular formula C9H20BrN and a molecular weight of 222.17 g/mol [1]. The compound is supplied as a racemic solid with typical purities ranging from 95% to 98% and is intended exclusively for research and further manufacturing use . Computed physicochemical properties for the free base (N-(sec-butyl)cyclopentanamine) indicate a density of 0.8±0.1 g/cm3, a boiling point of 178.5±8.0 °C at 760 mmHg, and a calculated LogP (ACD/LogP) of 2.47, while the hydrobromide salt exhibits a LogP of 2.32 and a topological polar surface area of 12 Ų . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, with availability from multiple research chemical suppliers under controlled storage conditions (room temperature, dry environment) .

Why N-(sec-Butyl)cyclopentanamine Hydrobromide Cannot Be Replaced by Unbranched or Smaller Alkyl Analogs


In silico and physicochemical profiling demonstrates that the sec-butyl substituent on N-(sec-Butyl)cyclopentanamine hydrobromide confers a distinct balance of lipophilicity, steric demand, and salt stability relative to linear (n-butyl) or smaller branched (isopropyl) congeners [1]. The sec-butyl group introduces chiral branching that modulates molecular recognition events in biological systems and influences solid-state packing in crystalline salt forms, precluding direct interchangeability in structure-activity relationship (SAR) studies, pharmacokinetic optimization, or formulation development . Even when compounds share the same core cyclopentanamine scaffold, variations in N-alkyl branching alter LogP values by 0.3–0.5 units and shift predicted boiling points by 14–34 °C, metrics that directly impact chromatographic behavior, solubility profiles, and thermal processing windows during synthesis and purification [1].

Quantitative Differentiation: N-(sec-Butyl)cyclopentanamine hydrobromide vs. n-Butyl and Isopropyl Analogs


LogP Tuning: Sec-Butyl Branching Optimizes Lipophilicity for Membrane Permeability

The sec-butyl analog exhibits an intermediate calculated LogP (2.32 for the hydrobromide salt ; 2.47 for the free base ), positioned between the more lipophilic n-butyl (XLogP3-AA 2.3 [1]) and the less lipophilic isopropyl derivative (ACD/LogP 1.94 ). This 0.38 LogP reduction versus the sec-butyl free base (or 0.53 reduction versus the n-butyl) translates to a ~2.4–3.4-fold lower theoretical partition coefficient, potentially enhancing aqueous solubility and reducing non-specific protein binding while retaining sufficient membrane permeability for intracellular target engagement [2][3].

Medicinal Chemistry ADME Drug Design

Boiling Point Differentiation: Predicted Volatility Gap Informs Purification and Handling Strategies

Predicted boiling point values at 760 mmHg reveal a 14.3 °C depression for the sec-butyl analog (178.5±8.0 °C) relative to the n-butyl congener (192.8±8.0 °C) and a 20.4 °C elevation relative to the isopropyl analog (158.1±8.0 °C) . This intermediate volatility profile arises from the branching-induced reduction in molecular surface area available for intermolecular van der Waals contacts compared to the fully extended n-butyl chain, while the additional methylene group (versus isopropyl) provides greater dispersion interactions .

Process Chemistry Purification Thermal Stability

Hydrobromide Salt Form: Enhanced Crystallinity and Long-Term Stability vs. Free Base and Alternative Salts

N-(sec-Butyl)cyclopentanamine hydrobromide is supplied as a racemic solid salt with a purity of 95–98%, whereas the corresponding free base is an oil at ambient temperature (density 0.8 g/cm³) . The hydrobromide counterion increases the molecular weight by 57% (from 141.25 to 222.17 g/mol) and imparts a well-defined crystalline lattice that facilitates accurate gravimetric dispensing and reduces hygroscopicity compared to the hydrochloride analogs of related cyclopentanamines [1][2]. Vendor specifications confirm storage at room temperature in dry conditions, with no cold-chain requirements .

Solid-State Chemistry Formulation Storage Stability

Rotatable Bond Count and Topological Polar Surface Area (TPSA): Conformational Flexibility vs. Passive Permeability Benchmarking

The sec-butyl analog possesses three rotatable bonds (identical to the n-butyl analog) and a TPSA of 12.03 Ų, values that fall within established oral drug-likeness thresholds (rotatable bonds ≤10; TPSA <140 Ų) [1][2]. In contrast, the isopropyl derivative has two rotatable bonds, reducing conformational sampling entropy but potentially limiting induced-fit binding to shallow hydrophobic pockets [3]. The sec-butyl group thus strikes a balance between entropic penalty upon binding and sufficient flexibility to adapt to target protein topography [4].

Computational Chemistry Molecular Descriptors Drug-Likeness

Procurement-Driven Application Scenarios for N-(sec-Butyl)cyclopentanamine hydrobromide


Medicinal Chemistry: Lead Optimization Requiring Fine-Tuned Lipophilicity

When SAR studies reveal that n-butyl analogs suffer from excessive hydrophobicity (leading to poor aqueous solubility or promiscuous off-target binding) and isopropyl analogs lack sufficient membrane permeability, the sec-butyl hydrobromide provides a calibrated LogP reduction of 0.38–0.53 units [1]. This property is particularly valuable in CNS drug discovery, where optimal LogP values typically range between 2 and 4, and subtle adjustments can significantly impact brain penetration and unbound brain-to-plasma ratios [2].

Process Development: Synthesis of Advanced Intermediates with Defined Thermal Profiles

The predicted 14.3 °C boiling point depression relative to n-butyl analogs enables gentler distillation and solvent removal conditions, reducing the risk of thermal degradation during multi-step syntheses . This is critical when the compound is used as a building block for heat-sensitive functional groups or when scaling from milligram discovery quantities to kilogram production batches [3].

Solid-Phase Chemistry and Automated Parallel Synthesis

The crystalline hydrobromide salt form, with its ambient temperature storage stability and precise gravimetric handling characteristics, is ideally suited for automated liquid handling platforms and solid-phase peptide synthesis workflows . Unlike the free base oil, the salt eliminates the need for solvent pre-dissolution and minimizes well-to-well cross-contamination in high-throughput experimentation [4].

Pharmacokinetic Profiling: In Vitro ADME Screening of N-Alkyl Cyclopentanamine Series

The sec-butyl analog's intermediate rotatable bond count (3) and TPSA (12 Ų) position it as a reference standard for evaluating the impact of alkyl branching on passive permeability, P-glycoprotein efflux, and microsomal stability within a cyclopentanamine scaffold series [5]. Inclusion of this compound in screening panels enables deconvolution of steric versus electronic contributions to clearance mechanisms [6].

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